3,5,5-Trimethylhexanoic acid

Overview

Description

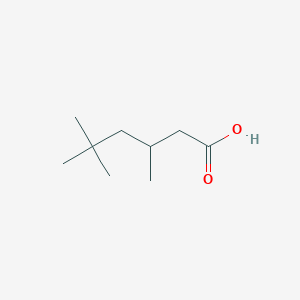

3,5,5-Trimethylhexanoic acid: is an organic compound with the molecular formula C9H18O2 . . This compound is a colorless liquid with a mild odor and is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of isobutene to produce 3,5,5-trimethylhexanal, which is then oxidized to form the desired acid . The reaction conditions typically include the use of a catalyst such as cobalt or rhodium complexes and high-pressure hydrogen and carbon monoxide .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow synthesis. This method involves the reaction of triphosgene with this compound in the presence of a catalyst like N,N-dimethylformamide . This process is efficient and allows for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) for forming acyl chlorides, followed by reaction with alcohols or amines.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces esters or amides.

Scientific Research Applications

3,5,5-Trimethylhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylhexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of various metabolites . These metabolites can then participate in different biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

2-Ethylhexanoic acid: Another branched-chain fatty acid used in similar applications.

Pivalic acid: A highly branched fatty acid with different reactivity and applications.

Sebacic acid: A dicarboxylic acid used in the production of polymers and plasticizers.

Uniqueness: 3,5,5-Trimethylhexanoic acid is unique due to its specific branched structure, which imparts distinct physical and chemical properties. This structure allows for specific interactions with enzymes and other molecular targets, making it valuable in various industrial and research applications .

Biological Activity

3,5,5-Trimethylhexanoic acid (TMHA), also known as isononanoic acid, is a medium-chain fatty acid with the chemical formula . It has garnered attention in various fields due to its biological activity and applications in organic synthesis, pharmaceuticals, and agrochemicals. This article explores the biological activity of TMHA, including its toxicological effects, metabolic pathways, and potential therapeutic uses.

TMHA is primarily used as an intermediate in the production of various chemicals, including lubricants, plasticizers, and pharmaceuticals. It is miscible with common organic solvents and is stable under recommended storage conditions. The compound has been classified with several hazard categories, indicating potential toxicity upon exposure:

- Acute Toxicity : Category 4

- Skin Irritation : Category 2

- Eye Irritation : Category 2

- Specific Target Organ Toxicity : Category 3 .

Acute and Subacute Toxicity

A significant study on the toxicological profile of TMHA was conducted using Wistar rats. The oral LD50 (lethal dose for 50% of the population) was determined to be approximately 3135 mg/kg body weight. The study revealed that the liver and kidneys are primary targets for systemic toxicity. Notable findings include:

- Liver Effects : Dose-related fatty infiltration of liver cells was observed at doses above 50 mg/kg body weight. Increased liver weight and altered hepatic function were noted only in the highest dose group (200 mg/kg) .

- Kidney Effects : Changes in kidney function were also documented, although specific alterations were less pronounced compared to those observed in the liver .

The following table summarizes key findings from the toxicological evaluation:

| Parameter | Control Group | 10 mg/kg | 50 mg/kg | 200 mg/kg |

|---|---|---|---|---|

| Body Weight Change (%) | Baseline | No significant change | No significant change | No significant change |

| Liver Weight Change (%) | Baseline | No significant change | Minimal increase | Significant increase |

| Alanine Aminotransferase Activity (U/L) | Baseline | Normal range | Normal range | Increased |

| Fatty Infiltration in Liver (%) | 0% | 0% | Minimal (20%) | Moderate (80%) |

Metabolic Pathways

TMHA undergoes metabolic transformations primarily in the liver. It is oxidized to various metabolites that can exert different biological effects. The peroxisome proliferative effect observed suggests that TMHA may influence lipid metabolism and energy homeostasis .

Gadolinium Complexation

TMHA has been utilized as a complexing ligand for gadolinium in medical imaging applications. Research indicates that gadolinium-based contrast agents (GBCAs) can lead to renal and cardiovascular adverse reactions due to the release of gadolinium ions. Studies have shown that TMHA effectively stabilizes gadolinium complexes, enhancing their biocompatibility while minimizing toxicity .

Potential Therapeutic Uses

Recent investigations into TMHA's biological activity suggest potential therapeutic applications beyond its industrial uses. For instance, its role in modulating ion channels has been explored, particularly regarding epithelial sodium channels (ENaCs), which are crucial for maintaining salt and water balance in the body. Gadolinium released from GBCAs has been shown to affect ENaC activity, indicating a possible link between TMHA's complexation properties and renal function modulation .

Properties

IUPAC Name |

3,5,5-trimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILUAKBAMVLXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029254 | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] | |

| Record name | Hexanoic acid, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.23 [mmHg] | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3302-10-1, 26896-18-4 | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3302-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3302-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONANOIC-ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW943Q219O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 3,5,5-Trimethylhexanoic acid based on the provided research papers?

A1: While this compound has applications in various industries, the research papers highlight its potential as a component in antifreeze formulations [, ] and refrigerant lubricants [, ]. Its branched structure likely contributes to desirable properties in these applications.

Q2: Is there any evidence for the antimicrobial activity of this compound?

A2: Yes, a study explored the anti-amoeba activity of this compound against Acanthamoeba castellanii []. Interestingly, it showed promising results with a minimum inhibitory concentration (MIC) capable of achieving a 4-log reduction in amoeba growth within a short timeframe.

Q3: How does the structure of this compound affect its properties?

A3: The branched structure of this compound likely influences its properties such as viscosity, pour point, and biodegradability. For instance, it is a key component in specific alkyd-polycaprolactone modified polyester coatings, contributing to their desirable drying time, pot-life, and overall physical properties [].

Q4: Has this compound been detected as a degradation product of any other chemicals?

A4: Yes, one study identified this compound as a degradation product of Reactive Black SRE dye during a UV/TiO2 photocatalytic treatment process []. This finding suggests potential environmental pathways and transformations involving this compound.

Q5: What are the typical salts of this compound used in formulations?

A5: Research indicates the use of potassium 3,5,5-trimethylhexanoate in both anti-amoeba studies [] and as a corrosion inhibitor in coolant concentrates []. The choice of the potassium salt likely relates to its solubility and compatibility within those specific formulations.

Q6: What analytical techniques have been employed to study this compound?

A7: Researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound as a degradation product []. This technique is commonly used for separating and identifying components in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.